molecular formula C7H11Cl2N3O2 B13662499 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride

Cat. No.: B13662499
M. Wt: 240.08 g/mol
InChI Key: OUISLCYNRYVMKP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride is a heterocyclic compound with the molecular formula C6H9N3. It is known for its unique structure, which includes an imidazo[1,5-a]pyrazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For instance, it has been studied as a KRAS G12C inhibitor, which means it can bind to and inhibit the activity of the KRAS G12C protein, a common mutation found in various cancers. This inhibition disrupts the signaling pathways that promote tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride is unique due to its specific ring structure and the presence of the carboxylic acid and dihydrochloride groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.08 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-3-8-1-2-10(5)4-9-6;;/h4,8H,1-3H2,(H,11,12);2*1H

InChI Key

OUISLCYNRYVMKP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NC(=C2CN1)C(=O)O.Cl.Cl

Origin of Product

United States

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